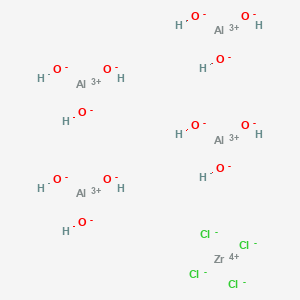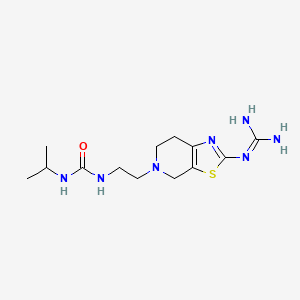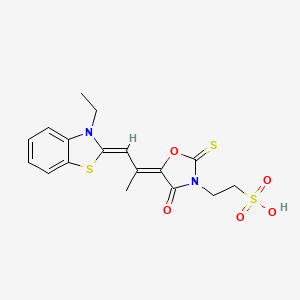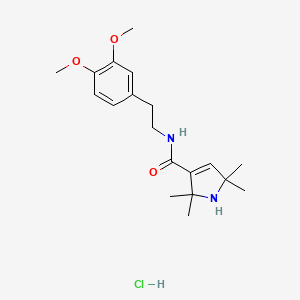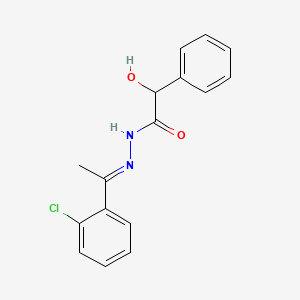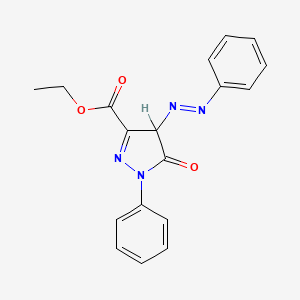
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester is a complex organic compound with the molecular formula C18H16N4O3. This compound is known for its unique structure, which includes a pyrazole ring, a phenyl group, and an azo linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester typically involves the reaction of 1-phenyl-3-carbethoxypyrazolone with diazonium salts. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester is used in several scientific research fields:
Chemistry: It is studied for its unique chemical properties and reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester involves its interaction with various molecular targets. The azo linkage can undergo reduction to form amines, which may interact with biological molecules. The pyrazole ring and phenyl groups can also participate in various biochemical pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester include:
1-Phenyl-3-carbethoxypyrazolone: A precursor in the synthesis of the target compound.
2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester: Another pyrazole derivative with similar chemical properties.
3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone: A related compound with a different substitution pattern. The uniqueness of this compound lies in its azo linkage and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1914-78-9 |
|---|---|
Fórmula molecular |
C18H16N4O3 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
ethyl 5-oxo-1-phenyl-4-phenyldiazenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C18H16N4O3/c1-2-25-18(24)16-15(20-19-13-9-5-3-6-10-13)17(23)22(21-16)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Clave InChI |
OLKBWCZRGYXKJT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


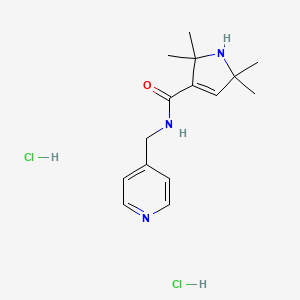
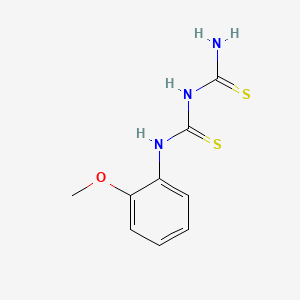
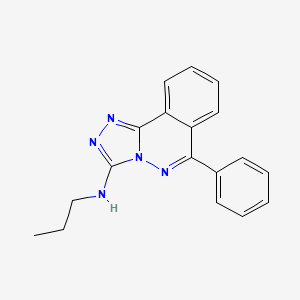
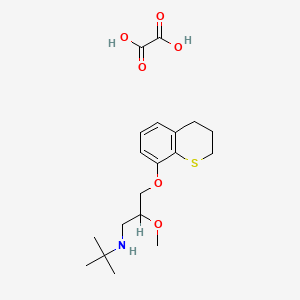
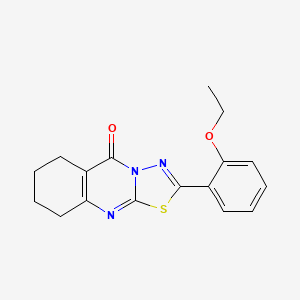
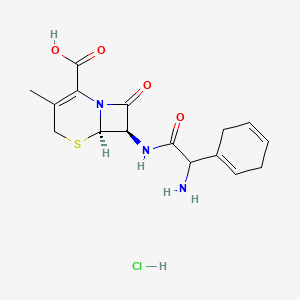

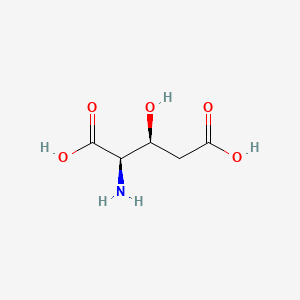
![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)
